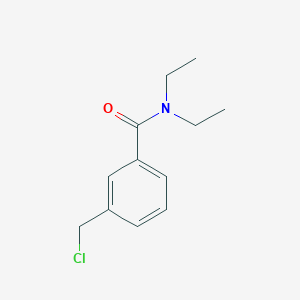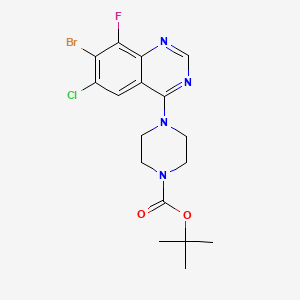
tert-Butyl 4-(7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate
描述
ARS-1620 中间体是开发 ARS-1620 的关键化合物,ARS-1620 是一种 KRAS G12C 突变的选择性抑制剂 。这种突变常见于各种癌症,包括非小细胞肺癌 、结直肠癌 和胰腺癌 。 ARS-1620 中间体在 ARS-1620 的合成中起着重要作用,ARS-1620 在临床前和临床研究中显示出可喜的疗效 .
准备方法
合成路线和反应条件
. 合成路线通常从制备关键中间体开始,然后进行偶联反应、环化和纯化步骤。 这些反应中常用的试剂包括各种有机溶剂、催化剂和保护基,以确保所需的化学转化 .
工业生产方法
ARS-1620 中间体的工业生产需要优化合成路线以实现高产率和高纯度。 这包括放大反应条件,优化试剂和溶剂的使用,并实施有效的纯化技术,例如色谱法和结晶 .
化学反应分析
反应类型
ARS-1620 中间体经历几种类型的化学反应,包括:
氧化: 向分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团取代一个官能团.
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂和亲电试剂。 反应条件通常涉及控制温度、特定的 pH 值和惰性气氛,以防止不希望发生的副反应 .
主要形成的产物
科学研究应用
ARS-1620 中间体有几种科学研究应用,包括:
化学: 用作合成 KRAS G12C 抑制剂的构建块。
生物学: 研究其在抑制 KRAS G12C 突变中的作用,该突变与各种癌症有关。
医学: 用于治疗具有 KRAS G12C 突变的癌症的潜在治疗剂。
工业: 用于开发靶向癌症疗法
作用机制
ARS-1620 中间体通过与 KRAS G12C 的 GDP 结合形式共价结合来发挥其作用,将其捕获在非活性构象中。 这阻止了促进癌细胞增殖和存活的下游信号通路的激活 . 涉及的分子靶点包括 KRAS G12C 的 II 型开关口袋,该口袋被 ARS-1620 的喹唑啉核心和氟酚疏水性结合部分特异性靶向 .
相似化合物的比较
类似化合物
与 ARS-1620 中间体类似的化合物包括:
索托拉西布 (AMG510): 另一种 KRAS G12C 抑制剂,其作用机制相似。
阿达格拉西布 (MRTX849): 一种目前正在临床试验中的 KRAS G12C 抑制剂.
独特性
ARS-1620 中间体因其对 KRAS G12C 突变的高选择性和效力而独一无二。 与其他 KRAS G12C 抑制剂相比,它显示出优越的药代动力学特性和体内疗效 .
属性
IUPAC Name |
tert-butyl 4-(7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClFN4O2/c1-17(2,3)26-16(25)24-6-4-23(5-7-24)15-10-8-11(19)12(18)13(20)14(10)21-9-22-15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMTSOYOFGRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114652 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698027-20-1 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698027-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


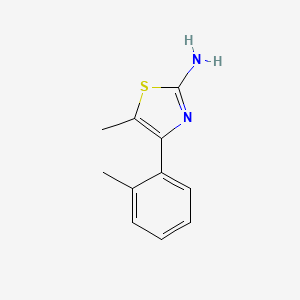
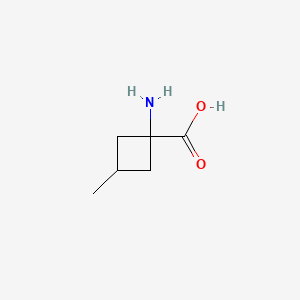

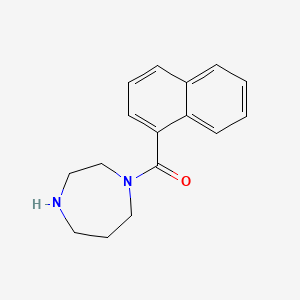
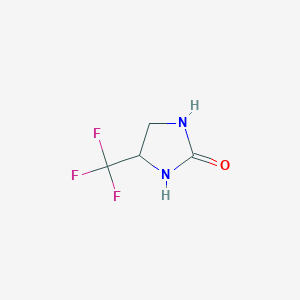
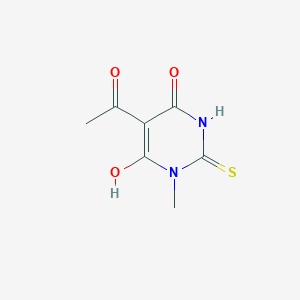
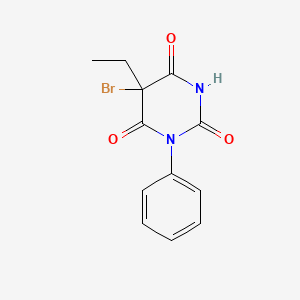
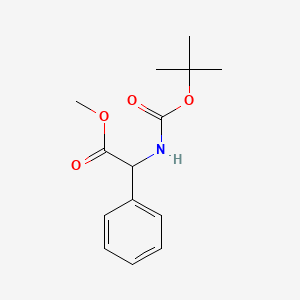

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)

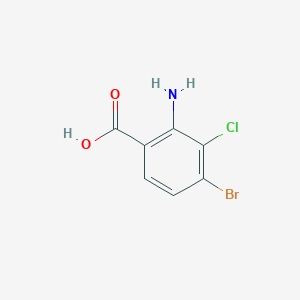
![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)
